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Compound of Interest

Compound Name: H-Met-Leu-AMC TFA

Cat. No.: B1450689 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of H-Met-Leu-AMC TFA as a fluorogenic substrate. It details its

mechanism of action, applications in enzyme kinetics and inhibitor screening, and provides

detailed experimental protocols.

Introduction to H-Met-Leu-AMC TFA
H-Methionyl-Leucyl-7-amino-4-methylcoumarin trifluoroacetate salt (H-Met-Leu-AMC TFA) is a

fluorogenic substrate primarily utilized for the detection and characterization of

aminopeptidases, particularly leucine aminopeptidases (LAPs). This synthetic dipeptide is

linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which enables a

sensitive and continuous assay for monitoring enzymatic activity. The trifluoroacetate (TFA) salt

is a remnant of the solid-phase peptide synthesis and purification process, and its potential

effects on experimental outcomes should be considered.

The core of this substrate's utility lies in the enzymatic cleavage of the amide bond between the

leucine residue and the AMC fluorophore. Upon hydrolysis by a suitable protease, the highly

fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity. This

direct relationship between enzymatic activity and fluorescence signal makes H-Met-Leu-AMC
TFA a valuable tool in biochemical and pharmacological research.
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A summary of the key physicochemical properties of H-Met-Leu-AMC TFA is presented in the

table below.

Property Value Reference

Chemical Formula C₂₁H₂₉N₃O₄S · C₂HF₃O₂ [1]

Molecular Weight 533.56 g/mol [1]

CAS Number 1926163-55-4 [1]

Appearance Solid

Solubility
Soluble in organic solvents like

DMSO and DMF.

Storage
Store at -20°C, protected from

light.

Mechanism of Action
The fluorogenic activity of H-Met-Leu-AMC TFA is based on the principle of fluorescence

quenching and dequenching. In its intact form, the AMC fluorophore is attached to the

dipeptide, and its fluorescence is minimal. When an aminopeptidase recognizes and cleaves

the peptide bond between the C-terminal leucine and the AMC molecule, the free AMC is

liberated. This unquenching of the fluorophore results in a significant increase in fluorescence

that can be monitored in real-time.

The general workflow of the enzymatic reaction is depicted below:

H-Met-Leu-AMC (Non-fluorescent) AminopeptidaseBinding H-Met-Leu + AMC (Fluorescent)Cleavage

Click to download full resolution via product page

Caption: Enzymatic cleavage of H-Met-Leu-AMC.
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H-Met-Leu-AMC TFA is primarily a substrate for leucine aminopeptidases (LAPs), a class of

exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides.

While the primary specificity is for leucine at the P1 position, some LAPs exhibit broader

substrate specificity.

Notably, research on tomato leucine aminopeptidase-A1 (LAP-A1) has shown that this enzyme

preferentially hydrolyzes substrates with N-terminal leucine and methionine.[2][3] This indicates

that the methionyl-leucyl sequence of H-Met-Leu-AMC makes it a potentially specific substrate

for certain types of LAPs. The broader M17 family of leucine aminopeptidases, to which many

LAPs belong, is known to hydrolyze various amino acids at the N-terminus, including Met, Ala,

and Arg, in addition to Leu.[4]

Applications in Research and Drug Development
The sensitive and continuous nature of the assay using H-Met-Leu-AMC TFA makes it suitable

for a variety of applications:

Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant

(Km) and the catalytic rate constant (kcat) for leucine aminopeptidases.

Inhibitor Screening: High-throughput screening of compound libraries to identify potential

inhibitors of leucine aminopeptidases.

Drug Discovery: Characterization of the mechanism of action of novel LAP inhibitors.

Diagnostics: Potential for developing diagnostic assays based on the activity of specific

aminopeptidases in biological samples.

Quantitative Data
While specific kinetic parameters for H-Met-Leu-AMC TFA are not widely reported, data for the

related substrate, Leu-AMC, with various leucine aminopeptidases can provide a useful

reference. The presence of the N-terminal methionine may influence the binding affinity and

catalytic efficiency.
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Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Condition
s

Referenc
e

Bovine

Lens

Leucine

Aminopepti

dase

Leucine-p-

nitroanilide
- 46 -

pH 7.3,

25°C
[5]

Pseudomo

nas

aeruginosa

Leucine

Aminopepti

dase

(PaPepA)

Leu-AMC 170 (fixed) - -

pH 8.0,

25°C, with

3 mM

MnCl₂

[6][7]

Extracellul

ar

Peptidases

(White Oak

River

Estuary

Sediments)

Leu-AMC 36.1 - 1310 - -

Environme

ntal

Samples

[8]

Note: The Km value for PaPepA with Leu-AMC was reported as a fixed concentration in the

referenced study, not a determined Michaelis constant.

Fluorescence Properties of AMC:

Parameter Wavelength (nm) Reference

Excitation Maximum (λex) 340 - 360

Emission Maximum (λem) 440 - 460
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The following provides a detailed methodology for a standard leucine aminopeptidase activity

assay using H-Met-Leu-AMC TFA.

Reagent Preparation
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 mM MnCl₂. Leucine aminopeptidases

are often metalloenzymes that require divalent cations like Mn²⁺ or Mg²⁺ for optimal activity.

[9][10]

Substrate Stock Solution: Prepare a 10 mM stock solution of H-Met-Leu-AMC TFA in 100%

DMSO. Store aliquots at -20°C, protected from light.

Enzyme Solution: Dilute the leucine aminopeptidase to the desired concentration in the

assay buffer. The optimal enzyme concentration should be determined empirically but is

typically in the nanomolar range.

Inhibitor Stock Solution (for inhibitor screening): Dissolve the test compounds in 100%

DMSO to prepare a stock solution (e.g., 10 mM).

Assay Procedure
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
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Plate Preparation

Reaction Initiation & Measurement

Add 80 µL Assay Buffer

Add 10 µL Inhibitor or DMSO (Control)

Add 10 µL Enzyme Solution

Pre-incubate at 37°C for 10 min

Add 10 µL Substrate Solution

Measure Fluorescence (Ex: 350 nm, Em: 450 nm)
Kinetic reads every 1-2 min for 30-60 min

Click to download full resolution via product page

Caption: Experimental workflow for a LAP assay.

Plate Setup:

To each well of a black, flat-bottom 96-well plate, add 80 µL of assay buffer.

For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations. For

control wells, add 10 µL of DMSO.
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Add 10 µL of the diluted enzyme solution to each well.

Pre-incubation:

Mix the contents of the plate by gentle shaking.

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the

enzyme.

Reaction Initiation:

Initiate the enzymatic reaction by adding 10 µL of the H-Met-Leu-AMC TFA substrate

solution to each well. The final substrate concentration should be at or below the Km value

for accurate kinetic measurements. A typical starting concentration is 10-100 µM.

Fluorescence Measurement:

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with

readings taken every 1-2 minutes. Use an excitation wavelength of approximately 350 nm

and an emission wavelength of approximately 450 nm.[11]

Data Analysis
Plot the fluorescence intensity versus time for each well.

The initial reaction velocity (v₀) is determined from the slope of the linear portion of the curve.

For enzyme kinetics, plot the initial velocity against a range of substrate concentrations and

fit the data to the Michaelis-Menten equation to determine Km and Vmax.

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration

relative to the control (DMSO) and determine the IC₅₀ value.

Considerations for the TFA Counter-ion
Trifluoroacetic acid (TFA) is a strong acid used in peptide purification. Residual TFA in the

lyophilized peptide can lower the pH of the stock solution and, subsequently, the assay buffer.
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This can potentially affect enzyme activity, as most enzymes have an optimal pH range for their

function. While the dilution of the substrate stock in the final assay volume usually mitigates this

effect, it is crucial to ensure that the final pH of the assay is maintained at the optimal level for

the enzyme being studied. In highly sensitive assays, TFA has been reported to cause ion

suppression in mass spectrometry, though its direct and significant interference in standard

fluorescence-based enzyme assays is less common.[12]

Signaling Pathways
Leucine aminopeptidases are involved in various cellular processes, and their activity is

integrated into complex signaling networks. One well-characterized example is the role of LAP-

A in the jasmonic acid (JA) signaling pathway in plants, which is crucial for defense against

herbivores and pathogens.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.novoprolabs.com/p/retatrutide-ly3437943--319206.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wounding / Herbivore Attack

Systemin

Jasmonic Acid (JA) Biosynthesis

Jasmonic Acid

Leucine Aminopeptidase A (LAP-A)

Induces Expression

Late Wound-Response Genes
(e.g., Proteinase Inhibitors)

Modulates Expression

Enhanced Plant Defense

Click to download full resolution via product page

Caption: Role of LAP-A in the Jasmonic Acid Pathway.

In this pathway, wounding or herbivore attack triggers the release of the peptide hormone

systemin. Systemin, in turn, activates the biosynthesis of jasmonic acid. JA then induces the

expression of a variety of defense-related genes, including Leucine Aminopeptidase-A.[2][10]

LAP-A is considered a late wound-response gene and plays a role in modulating the
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expression of other defense genes, such as proteinase inhibitors, thereby contributing to the

overall defense response of the plant.[2][9]

In mammals, LAPs are involved in the processing of peptides for antigen presentation by the

major histocompatibility complex (MHC) class I, the processing of bioactive peptides like

oxytocin and vasopressin, and vesicle trafficking.[13]

Conclusion
H-Met-Leu-AMC TFA is a valuable and sensitive fluorogenic substrate for the study of leucine

aminopeptidases. Its specificity for LAPs that recognize N-terminal methionine and leucine

residues, combined with a straightforward and continuous assay format, makes it a powerful

tool for enzyme characterization, inhibitor screening, and investigating the role of these

proteases in various biological pathways. Careful consideration of experimental conditions,

including buffer composition and the potential influence of the TFA counter-ion, will ensure the

generation of accurate and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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